

Application Notes: Plasmid Design for Expressing Broccoli Aptamer with DFHBI-1T

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Compound of Interest

Compound Name: *Dfhbi 1T*

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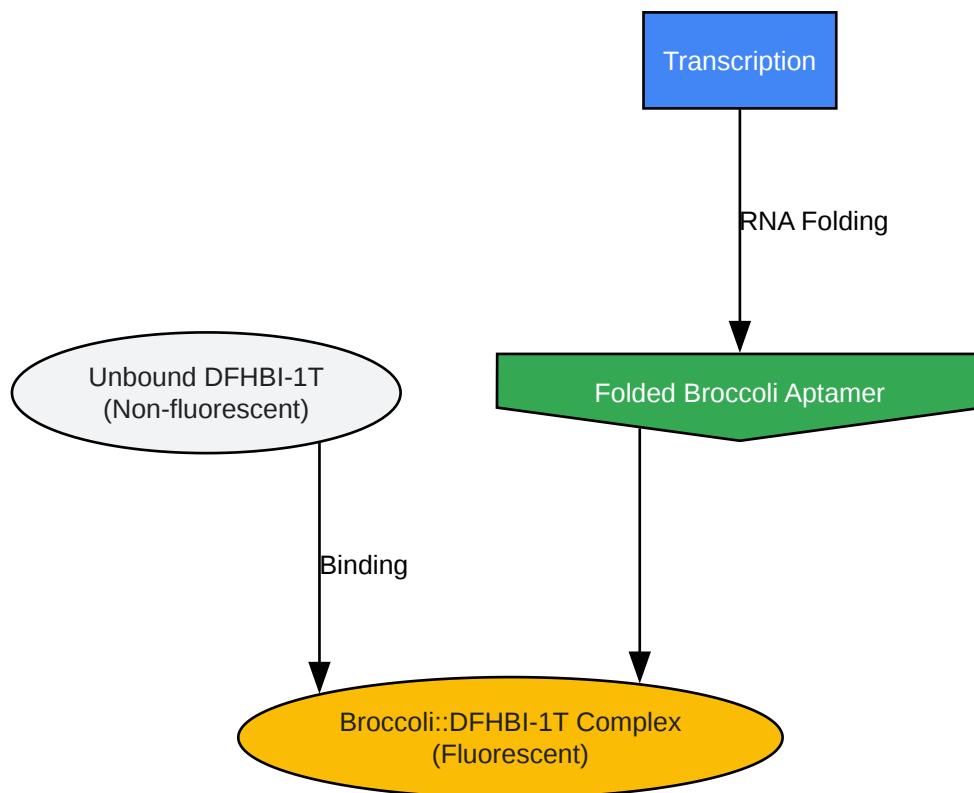
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Broccoli aptamer is a synthetically engineered RNA molecule that functions as a light-up fluorescent reporter.[1][2] It was developed through fluorescence-based selection and directed evolution to specifically bind and activate the fluorescence of the small molecule fluorophore, DFHBI-1T.[2][3] Upon binding to the correctly folded Broccoli aptamer, the otherwise non-fluorescent DFHBI-1T emits a bright green fluorescence, mimicking the spectral properties of Green Fluorescent Protein (GFP).[1][4] This system offers a powerful tool for real-time visualization of RNA transcription and localization in living cells without the need for protein translation.[5] Key advantages over its predecessor, Spinach2, include improved thermal stability, better folding efficiency, and a lower dependency on intracellular magnesium concentrations, making it a robust reporter for both prokaryotic and eukaryotic systems.[2][3][6]

Mechanism of Action: Fluorescence Activation

The fluorescence of the Broccoli-DFHBI-1T system is contingent upon the precise folding of the aptamer RNA. The core of the Broccoli aptamer forms a G-quadruplex structure, which creates a specific binding pocket for DFHBI-1T.[4][7] In its unbound state, DFHBI-1T is conformationally flexible and non-fluorescent. The binding event restricts the molecule's rotational freedom, leading to a significant enhancement of its quantum yield and resulting in bright green fluorescence.[4][8] This direct link between transcription, aptamer folding, and fluorescence allows for real-time monitoring of gene expression.[5]



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Caption: Mechanism of DFHBI-1T fluorescence activation by the Broccoli aptamer.

Plasmid Design Principles

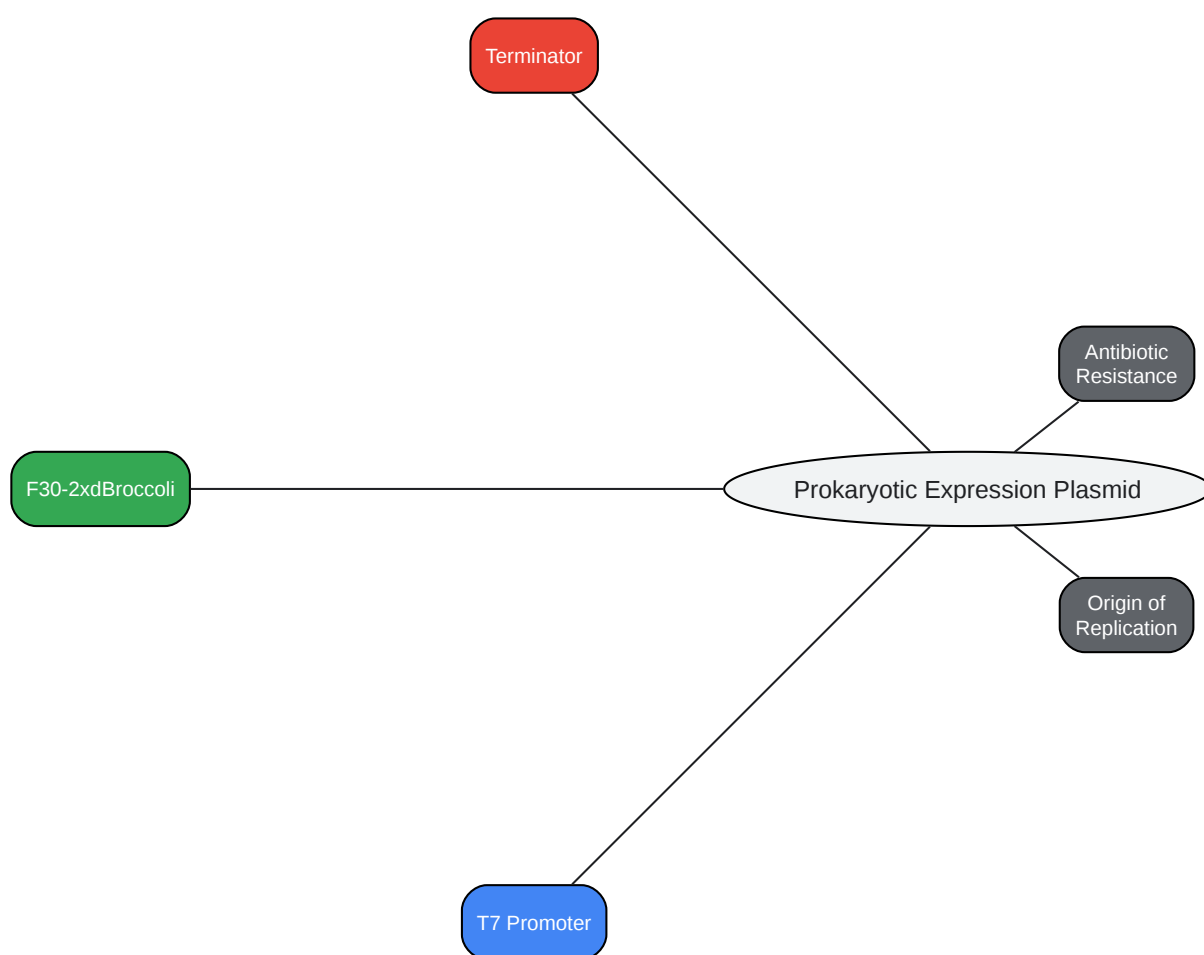
Effective expression of the Broccoli aptamer requires careful plasmid design tailored to the target organism. Key components include a suitable promoter, the aptamer sequence often embedded within a stabilizing scaffold, and a transcription terminator.

For Prokaryotic (E. coli) Expression:

- **Vector Backbone:** High-copy number plasmids like the pET series (e.g., pET28c) are commonly used.^{[5][6]} These vectors contain essential elements such as an origin of replication (ori) and an antibiotic resistance gene for selection.
- **Promoter:** A strong, inducible promoter is crucial for high-level expression. The T7 promoter is widely used and is induced by isopropyl β -D-1-thiogalactopyranoside (IPTG) in E. coli

strains expressing T7 RNA polymerase, such as BL21(DE3).[5]

- Scaffold and Aptamer: To ensure proper folding and stability, the Broccoli aptamer is often expressed within an engineered scaffold, such as the F30 sequence.[9][10] Using a dimeric version (dBroccoli or 2xdBroccoli) can significantly enhance signal brightness.[6][10]
- Terminator: A Rho-independent transcription terminator should be placed downstream of the aptamer sequence to ensure proper termination and stability of the transcript.[11]

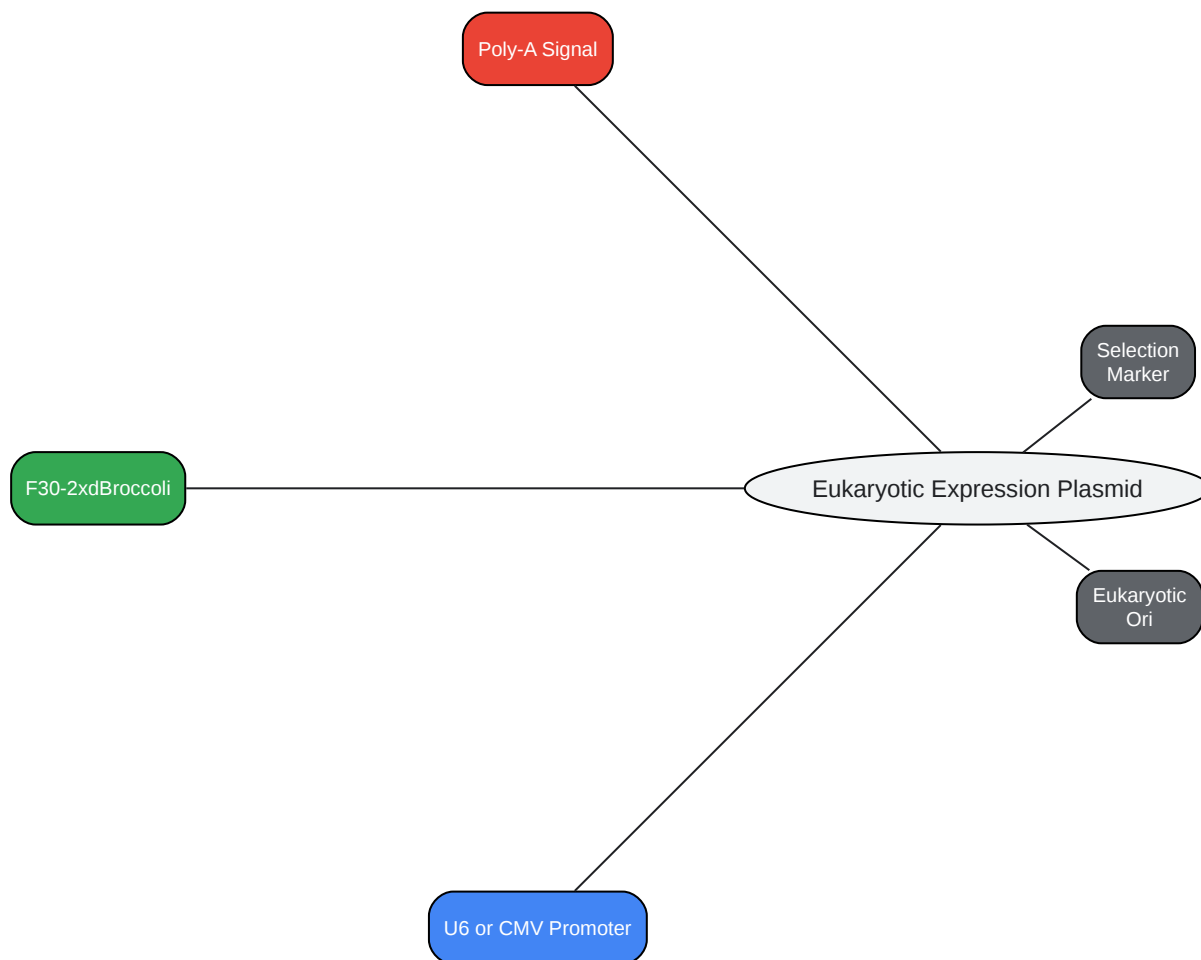


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Caption: Key components of a prokaryotic plasmid for Broccoli aptamer expression.

For Eukaryotic (Mammalian) Expression:

- **Vector Backbone:** Standard mammalian expression vectors (e.g., pcDNA series) are suitable. These contain a eukaryotic origin of replication and a selection marker.
- **Promoter:** For expressing small, non-coding RNAs like the Broccoli aptamer, an RNA polymerase III promoter such as U6 is highly effective.[\[9\]](#) For expressing Broccoli as part of a larger mRNA transcript (e.g., in the 3' UTR), an RNA polymerase II promoter like CMV can be used.[\[12\]](#)
- **Scaffold and Aptamer:** The F30 scaffold and dimeric Broccoli constructs are also recommended for mammalian cells to maximize fluorescence and ensure correct folding.[\[9\]](#) [\[10\]](#) When tagging an mRNA, inserting the aptamer sequence after the stop codon generally has the least destabilizing effect on the transcript.[\[10\]](#)
- **Terminator/Polyadenylation Signal:** A polyadenylation signal, such as the SV40 poly-A signal, is required downstream of the aptamer sequence to ensure proper processing and stability of the transcript.[\[12\]](#)



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Caption: Key components of a eukaryotic plasmid for Broccoli aptamer expression.

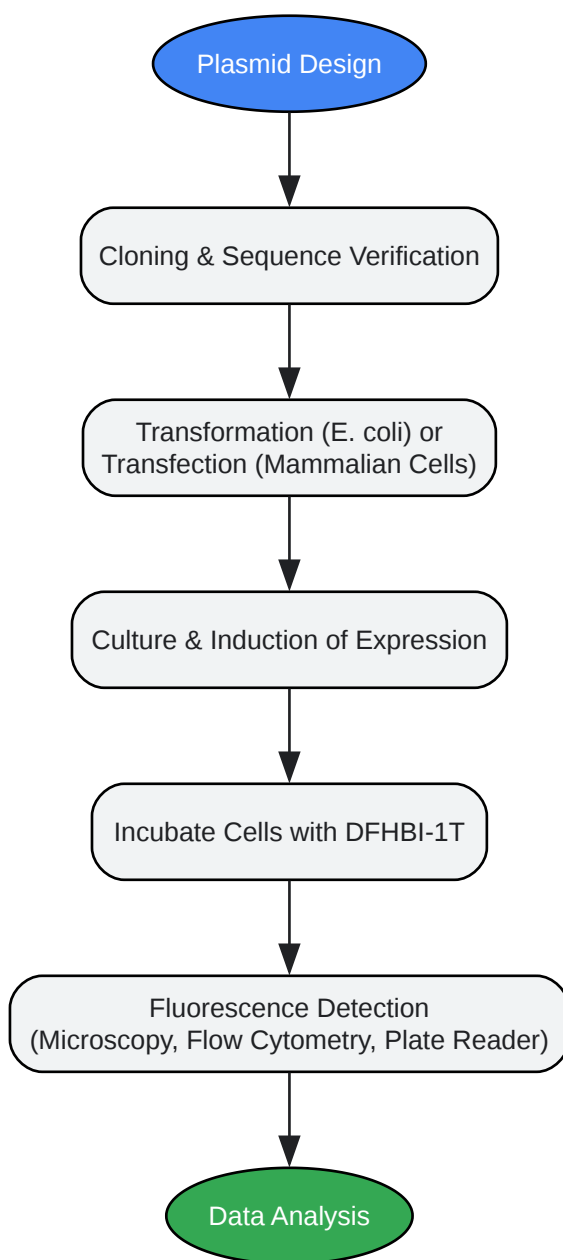
Quantitative Data Summary

The performance of the Broccoli-DFHBI-1T system has been characterized across various studies. The following table summarizes key quantitative parameters.

Parameter	Value / Observation	System	Reference
Excitation Max (λ_{ex})	~472 nm	In vitro (Broccoli-DFHBI-1T)	[10]
Emission Max (λ_{em})	~507 nm	In vitro (Broccoli-DFHBI-1T)	[10]
DFHBI-1T Concentration	20 - 40 μ M (in cells)	E. coli, Mammalian	[6][9]
DFHBI-1T Concentration	10 μ M (in vitro / gel staining)	In vitro	[10]
Brightness	dBroccoli is ~2x brighter than monomeric Broccoli.	In vitro & In vivo	[10]
Thermostability (T_m)	~48 °C	In vitro (Broccoli-DFHBI-1T)	[2]
Folding Efficiency	High, with low dependence on Mg^{2+} concentration.	In vitro & In vivo	[2][3]
Fluorescence Fold-Change	>10,000-fold enhancement upon binding (TBI derivative).	In vitro	[8]
Detection Limit	~1 fmole of aptamer detectable on a gel.	In-gel analysis	[6]

Experimental Protocols

The overall workflow involves constructing the expression plasmid, introducing it into the host system, inducing expression, and detecting the fluorescent signal after the addition of DFHBI-1T.



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Caption: General experimental workflow for Broccoli aptamer expression and imaging.

Protocol 1: Expression and Analysis in E. coli

This protocol is adapted for use with a pET vector in a BL21(DE3) E. coli strain.

- Transformation: Transform the sequence-verified pET-Broccoli plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

- Culture Growth: Inoculate a single colony into 5 mL of LB medium with the antibiotic. Grow overnight at 37°C with shaking.
- Induction: The next day, dilute the overnight culture 1:100 into fresh LB medium with the antibiotic. Grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.
- Expression: Induce transcription by adding IPTG to a final concentration of 1 mM. Continue to incubate the culture for 3-4 hours at 37°C.[6]
- Staining and Imaging:
 - Pellet 1 mL of the induced culture by centrifugation.
 - Resuspend the cell pellet in 1 mL of Phosphate-Buffered Saline (PBS).
 - Add DFHBI-1T (from a DMSO stock) to a final concentration of 40 µM.[6]
 - Incubate at room temperature for 10-20 minutes in the dark.
 - Analyze the cell suspension using a flow cytometer (FITC channel: ~488 nm excitation, ~530/30 nm emission) or by placing a small volume on a glass slide for fluorescence microscopy.[6]

Protocol 2: Expression and Analysis in Mammalian Cells

This protocol is designed for transient transfection in a cell line like HEK293.[9]

- Cell Seeding: The day before transfection, seed HEK293 cells in a 12-well plate at a density that will result in ~80% confluency on the day of transfection (e.g., 1.5×10^5 cells/well).[9]
- Transfection: Transfect the cells with the mammalian expression plasmid containing the Broccoli aptamer construct using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
- Expression: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.
- Staining and Imaging:

- Gently wash the cells once with pre-warmed PBS.[9]
- Add cell culture medium containing 20-40 μ M DFHBI-1T.[9]
- Incubate the cells at 37°C for 30 minutes in the dark.[9]
- Image the cells directly using a fluorescence microscope equipped with a standard GFP/FITC filter set (e.g., ~470/40 nm excitation, ~525/50 nm emission).

Protocol 3: In-Gel Staining for Verification

This protocol allows for the specific visualization of transcribed Broccoli aptamer from total RNA extracts.[6][10]

- RNA Isolation: Isolate total RNA from expressing cells (E. coli or mammalian) using a standard RNA extraction kit or Trizol method.
- PAGE: Separate ~1-5 μ g of total RNA on a denaturing polyacrylamide gel (e.g., 8% Urea-PAGE).
- Washing: After electrophoresis, place the gel in a clean container and wash it three times for 5 minutes each with deionized water on an orbital shaker.[10]
- DFHBI-1T Staining:
 - Prepare the staining solution: 10 μ M DFHBI-1T in a buffer of 40 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM $MgCl_2$. [10]
 - Incubate the gel in the staining solution for 15-20 minutes at room temperature with gentle agitation.[6][10]
- Imaging: Image the gel using a gel doc imager with blue light excitation and green light emission (e.g., a setting for Alexa Fluor 488 or SYBR Green).[6][10] A specific band corresponding to the Broccoli aptamer transcript should be visible.
- (Optional) Total RNA Staining: To visualize all RNA, wash out the DFHBI-1T with water (3 x 5 min) and then stain the same gel with a general RNA stain like SYBR Gold.[6][10]

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